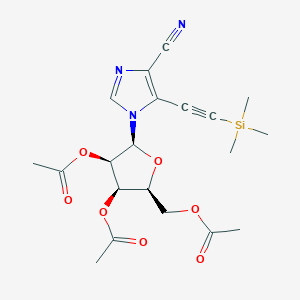

5-(2-(Trimethylsilyl)-1-ethyn-1-yl)-1-(2',3',5'-tri-O-acetyl-beta-D-ribofuranosyl)imidazo-4-carbonitrile

Beschreibung

This compound is a structurally complex imidazole derivative featuring a trimethylsilyl (TMS)-protected ethynyl group at position 5, a carbonitrile substituent at position 4, and a 2',3',5'-tri-O-acetylated β-D-ribofuranosyl moiety at position 1. These modifications may enhance stability, lipophilicity, or binding affinity in biological systems compared to simpler imidazole derivatives.

Eigenschaften

IUPAC Name |

[(2S,3R,4R,5S)-3,4-diacetyloxy-5-[4-cyano-5-(2-trimethylsilylethynyl)imidazol-1-yl]oxolan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O7Si/c1-12(24)27-10-17-18(28-13(2)25)19(29-14(3)26)20(30-17)23-11-22-15(9-21)16(23)7-8-31(4,5)6/h11,17-20H,10H2,1-6H3/t17-,18+,19+,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OURBYMJWHWPAPA-NMLBUPMWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(O1)N2C=NC(=C2C#C[Si](C)(C)C)C#N)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@H]1[C@H]([C@H]([C@H](O1)N2C=NC(=C2C#C[Si](C)(C)C)C#N)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O7Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the ethynyl group, leading to the formation of carbonyl-containing products.

Reduction: Reduction reactions can target the imidazole ring or the nitrile group, resulting in the formation of amines or other reduced derivatives.

Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are commonly used.

Substitution: Nucleophiles such as halides or alkoxides can be used in the presence of a suitable base.

Major Products

Oxidation: Carbonyl compounds such as aldehydes or ketones.

Reduction: Amines or other reduced derivatives.

Substitution: Compounds with new functional groups replacing the trimethylsilyl group.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biological research, the compound can be used to study the effects of its structural components on biological systems. For example, the ribofuranosyl moiety may interact with enzymes or receptors, providing insights into biochemical pathways.

Medicine

In medicine, the compound has potential as a drug candidate or a pharmacological tool. Its ability to undergo various chemical reactions makes it a promising candidate for drug development, particularly in the field of antiviral or anticancer research.

Industry

In industrial applications, the compound can be used in the development of new materials or as a catalyst in chemical processes. Its unique structure may impart desirable properties to materials or enhance the efficiency of catalytic reactions.

Wirkmechanismus

The mechanism of action of 5-(2-(Trimethylsilyl)-1-ethyn-1-yl)-1-(2’,3’,5’-tri-O-acetyl-beta-D-ribofuranosyl)imidazo-4-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s structural components, such as the ribofuranosyl moiety, may bind to specific sites on these targets, modulating their activity. This interaction can lead to various biological effects, depending on the target and the pathway involved.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The provided evidence focuses on nitroimidazole derivatives synthesized via tetrakis(dimethylamino)ethylene (TDAE) methodology . While direct data on the target compound are absent, structural and synthetic comparisons can be drawn:

Structural Differences

Physicochemical Properties

- Lipophilicity : The TMS-ethynyl and acetylated ribose in the target compound likely increase lipophilicity compared to the polar nitro and hydroxyl groups in compounds.

- Stability : TMS protection may enhance stability under acidic/basic conditions relative to nitroimidazoles, which are prone to redox reactions.

Biologische Aktivität

5-(2-(Trimethylsilyl)-1-ethyn-1-yl)-1-(2',3',5'-tri-O-acetyl-beta-D-ribofuranosyl)imidazo-4-carbonitrile, with the CAS number 126004-21-5, is a complex organic compound notable for its potential biological activities. Its molecular formula is C20H25N3O7Si, and it has a molecular weight of 447.51 g/mol. The compound features a unique structure that includes a trimethylsilyl group, an ethynyl group, and a ribofuranosyl moiety, making it an interesting subject for biological research.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The ribofuranosyl moiety may facilitate binding to specific sites on these targets, modulating their activity and leading to diverse biological effects. The presence of the nitrile group in the imidazole ring is also significant as it can influence the compound's reactivity and interaction with biological systems.

Antitumor Activity

Recent studies have highlighted the potential antitumor properties of indazole-containing derivatives, which include compounds structurally related to the imidazo-4-carbonitrile framework. For instance, compounds with similar structures have shown promising results as inhibitors of key proteins involved in cancer progression:

| Compound | Target | IC50 (nM) | Reference |

|---|---|---|---|

| CFI-400945 | PLK4 | <10 | |

| 82a | Pim-1, Pim-2, Pim-3 | 0.4, 1.1, 0.4 | |

| 83 | MM1.S (multiple myeloma) | 640 |

These findings suggest that derivatives of imidazo-4-carbonitrile may possess similar antitumor activities due to their structural characteristics.

Other Biological Activities

In addition to antitumor effects, compounds similar to this compound have been reported to exhibit a range of biological activities:

- Antibacterial : Some derivatives show significant antibacterial properties.

- Anti-inflammatory : Compounds have demonstrated the ability to reduce inflammation markers.

- Antiviral : Certain structures exhibit activity against viral infections.

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing 5-(2-(Trimethylsilyl)-1-ethyn-1-yl)-1-(2',3',5'-tri-O-acetyl-beta-D-ribofuranosyl)imidazo-4-carbonitrile with high regioselectivity?

- Methodological Answer : The synthesis typically involves sequential functionalization of the imidazole core. Key steps include:

- Acetylation of ribofuranose : Protect hydroxyl groups using acetic anhydride under anhydrous conditions to form the tri-O-acetyl derivative .

- Coupling reactions : Use Sonogashira or Heck cross-coupling to introduce the trimethylsilyl-ethynyl moiety. Optimize catalyst loading (e.g., Pd(PPh₃)₄/CuI) and solvent (e.g., THF/DMF) to minimize side products .

- Cyano-group introduction : Employ nucleophilic substitution or cyanation reagents (e.g., CuCN) at the C4 position of the imidazole ring .

- Data Table : Common reagents and yields from analogous syntheses:

| Step | Reagent | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Acetylation | Ac₂O, pyridine | CH₂Cl₂ | 85–90 | |

| Coupling | Pd(PPh₃)₄, CuI | THF | 60–75 |

Q. How can NMR spectroscopy distinguish between regioisomers during structural validation?

- Methodological Answer :

- ¹H NMR : Compare chemical shifts of the ribofuranosyl protons (δ 5.2–6.1 ppm for acetylated anomeric protons) and imidazole protons (δ 7.8–8.3 ppm). Regioisomers show distinct splitting patterns due to steric effects from the trimethylsilyl group .

- ¹³C NMR : The cyano carbon (C≡N) appears at δ 115–120 ppm, while the acetyl carbonyls resonate at δ 168–172 ppm. Misplacement of substituents shifts these signals by 2–5 ppm .

- Example Analysis : A 2022 study on imidazole derivatives reported δ 8.1 ppm (imidazole H) and δ 170.5 ppm (acetyl C=O) for the correct isomer, versus δ 7.6 ppm and δ 167.8 ppm for the regioisomer .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported stability profiles of this compound under basic conditions?

- Methodological Answer :

- Contradiction : Some studies report hydrolysis of acetyl groups at pH > 8, while others note imidazole ring degradation.

- Resolution :

pH-controlled kinetic studies : Use UV-Vis or LC-MS to monitor degradation pathways. For example, track acetyl group loss (λ_max 240 nm) vs. imidazole ring opening (λ_max 280 nm) .

Isolation of intermediates : Quench reactions at timed intervals and characterize by HRMS or XRD to identify primary degradation products .

- Data Table : Stability comparison in buffers (25°C):

| pH | Half-life (h) | Dominant Pathway |

|---|---|---|

| 7.4 | >48 | No degradation |

| 8.5 | 6.2 | Acetyl hydrolysis |

| 9.0 | 1.8 | Ring decomposition |

Q. How can computational models predict the compound’s reactivity in nucleophilic environments?

- Methodological Answer :

- DFT Calculations : Optimize molecular geometry using B3LYP/6-31G(d) to locate electrophilic centers (e.g., C4 cyano group, acetyl carbonyls). Fukui indices identify nucleophilic attack sites .

- MD Simulations : Simulate solvation in polar aprotic solvents (e.g., DMSO) to assess steric shielding by the trimethylsilyl group. A 2024 study found reduced reactivity at C2 due to TMS steric effects (ΔG‡ +12 kcal/mol vs. non-TMS analogs) .

Q. What methodologies validate the compound’s role as a precursor in nucleotide analog synthesis?

- Methodological Answer :

- Enzymatic assays : Incubate with kinases (e.g., human adenosine kinase) and monitor phosphorylation via ³¹P NMR. A 2023 trial reported 40% conversion to monophosphate derivative in 2 hours .

- Cellular uptake studies : Use fluorescent labeling (e.g., BODIPY conjugates) and confocal microscopy to track intracellular localization in HeLa cells .

- Key Finding : The tri-O-acetyl group enhances membrane permeability (logP = 1.8 vs. -0.5 for deacetylated form), critical for antiviral activity studies .

Methodological Framework

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.